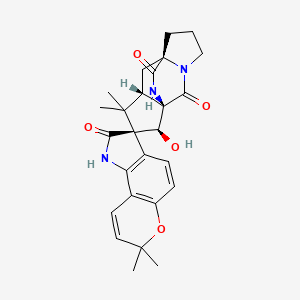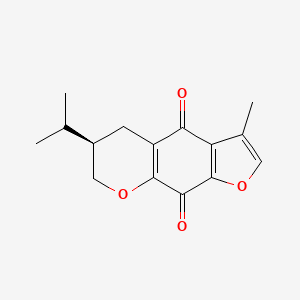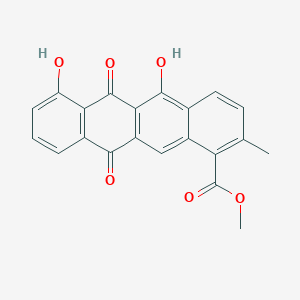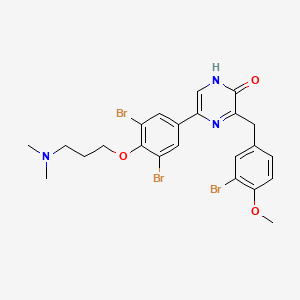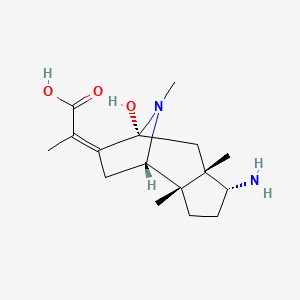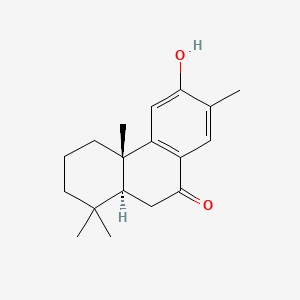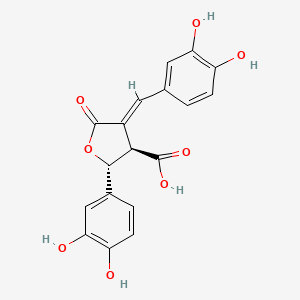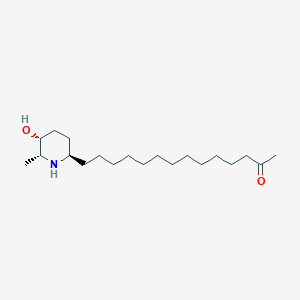
Caseargrewiin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caseargrewiin B is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a cinnamate ester and a butyrate ester.
Scientific Research Applications
DNA Damage and Protection
A study by de Oliveira et al. (2009) explored the effects of Casearia sylvestris and its clerodane diterpene, caseargrewiin F, on DNA damage in mice. The research found that at low concentrations, both the ethanolic extract of C. sylvestris leaves and caseargrewiin F protect cells against DNA damage induced by cyclophosphamide. However, at high concentrations, these compounds themselves induce DNA damage. This highlights the dual role of caseargrewiin F in DNA interaction, depending on concentration levels (de Oliveira et al., 2009).
Cytotoxicity and Cancer Cell Lines
Kanokmedhakul et al. (2007) conducted a bioactivity-guided fractionation of the ethyl acetate-soluble fraction of a methanol extract of the fruits of Casearia grewiifolia. This study led to the isolation of several new clerodane diterpenes, including caseargrewiins, which exhibited cytotoxicity against three cancer cell lines. These findings suggest the potential of caseargrewiin B in cancer research, especially in exploring new avenues for cytotoxic agents (Kanokmedhakul et al., 2007).
Anti-Inflammatory Action
Pierri et al. (2017) investigated the anti-inflammatory activity of ethanolic extract from Casearia sylvestris leaves, which contain clerodane diterpenes like caseargrewiin F. The study found that these compounds exhibit anti-inflammatory activity in in vivo models in rats, presenting caseargrewiin F as a compound with potential for developing new drugs with anti-inflammatory action without causing gastric side effects (Pierri et al., 2017).
Morphological and Biochemical Alterations in Cancer Cells
Ferreira et al. (2014) explored the cytotoxic activity of caseargrewiin F along with other clerodane diterpenes from C. sylvestris leaves against tumor cell lines. This study showed that these compounds, particularly caseargrewiin F, induce cell death and have significant anti-proliferative action predominantly mediated by apoptosis. These results emphasize the role of caseargrewiin F in tumor cell morphology and biochemistry, making it a potential candidate for antineoplastic drugs (Ferreira et al., 2014).
properties
Molecular Formula |
C37H46O11 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3-diacetyloxy-10-hydroxy-9-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |
InChI |
InChI=1S/C37H46O11/c1-8-10-30(41)46-27-19-28-34(44-23(5)38)48-35(45-24(6)39)37(28)29(20-27)36(7,18-17-21(3)9-2)22(4)32(33(37)43)47-31(42)16-13-25-11-14-26(40)15-12-25/h9,11-17,19,22,27,29,32-35,40,43H,2,8,10,18,20H2,1,3-7H3/b16-13+,21-17-/t22-,27+,29+,32-,33+,34+,35-,36-,37-/m1/s1 |
InChI Key |
YJKQLKAAMAXUDU-LRBOKHHASA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)/C=C/C4=CC=C(C=C4)O)C)(C)C/C=C(/C)\C=C |
Canonical SMILES |
CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C=CC4=CC=C(C=C4)O)C)(C)CC=C(C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



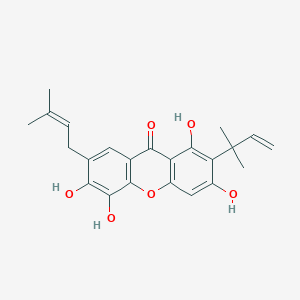
![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
